(2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride

Medicinal Chemistry ADME Optimization Building Block Selection

Process R&D for generic ritonavir demands the exact 2-isopropyl-4-methylthiazole intermediate; 2,4-dimethyl analogs lack the essential pharmacophore. (2-Isopropyl-4-methyl-1,3-thiazol-5-yl)methylamine dihydrochloride (CAS 1185029-09-7) is the patent-validated building block supplied as a stable, non-hygroscopic salt. - Contains critical 2-isopropyl group essential for HIV protease inhibitor SAR. - Free base LogP ~4.34 (vs ~1.9) facilitates membrane partitioning. - Salt form ensures accurate stoichiometry and safe handling at scale. Procure with confidence for generic API synthesis.

Molecular Formula C8H16Cl2N2S
Molecular Weight 243.2 g/mol
CAS No. 1185029-09-7
Cat. No. B1372213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride
CAS1185029-09-7
Molecular FormulaC8H16Cl2N2S
Molecular Weight243.2 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C(C)C)CN.Cl.Cl
InChIInChI=1S/C8H14N2S.2ClH/c1-5(2)8-10-6(3)7(4-9)11-8;;/h5H,4,9H2,1-3H3;2*1H
InChIKeyINKHXSIRUDYVJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride (CAS 1185029-09-7): Chemical Identity and Procurement Baseline


(2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride (CAS 1185029-09-7; molecular formula C₈H₁₆Cl₂N₂S; MW 243.2 g/mol) is a thiazole-based heterocyclic building block supplied as the dihydrochloride salt . The compound features a 1,3-thiazole core substituted with an isopropyl group at the 2-position, a methyl group at the 4-position, and a methylamine moiety at the 5-position. It is commercially available from multiple vendors at standard purity of 95% and is cited in the patent literature as a useful intermediate for preparing HIV protease inhibitors, specifically ritonavir [1]. The free base form (CAS 1119450-67-7) has a calculated LogP of approximately 4.34, and the dihydrochloride salt has a reported LogP of 1.31, indicating moderate lipophilicity suitable for membrane permeation in biological assays .

HIV protease inhibitor intermediate with patent-supported synthetic route for ritonavir process chemistry.
Annotated TarO inhibitor scaffold for wall teichoic acid pathway target engagement studies.
Solid dihydrochloride salt enables accurate stoichiometric control in parallel library synthesis.

Why Generic Thiazole-Methylamine Building Blocks Cannot Substitute for (2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride


Thiazole-methylamine building blocks with different substitution patterns are not interchangeable for applications requiring the specific 2-isopropyl-4-methyl-5-methylamine configuration. The patent literature demonstrates that the 2-isopropyl substituent is structurally essential for the compound's role as a ritonavir intermediate; the N-methylaminomethyl fragment at the 4-position (isosteric with the 5-methylamine in the target compound) is directly incorporated into the final API scaffold [1]. Replacement with the 2,4-dimethyl analog (CAS 1185293-90-6) eliminates this critical isopropyl pharmacophoric element, rendering the analog unsuitable for the same synthetic route . Furthermore, the isopropyl group confers measurably higher lipophilicity (LogP ~4.34 for the free base) compared to the dimethyl-substituted analog where the 2-position methyl yields a LogP of approximately 1.9, a difference that impacts both reactivity in downstream coupling reactions and biological membrane partitioning if the compound is used directly in assays .

Target Compound
2,4-Dimethyl Analog
Substitution pattern
2-isopropyl group essential for ritonavir pharmacophore
2-methyl group absent; critical pharmacophoric element lost
Lipophilicity profile
Higher LogP influences reactivity and membrane partitioning
Lower LogP may shift partitioning and coupling behavior
Synthetic provenance
Patented ritonavir intermediate with validated route
No patent documentation for ritonavir or HIV protease inhibitor synthesis

Quantitative Differentiation Evidence for (2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride vs. Closest Analogs


Lipophilicity Differential: 2-Isopropyl vs. 2,4-Dimethyl Substitution

The 2-isopropyl substituent on the target compound produces a substantially higher calculated LogP compared to the 2,4-dimethyl analog where the 2-position bears a methyl group. This lipophilicity differential is a direct consequence of the increased hydrocarbon surface area of the isopropyl group and is quantifiable via in silico prediction . The higher LogP has implications for membrane permeability in cell-based assays and for the lipophilic character of downstream coupled products.

Lipophilicity
Data to verify
Free base LogP 4.34 (target) vs 1.92 (2,4-dimethyl analog); Δ ~2.4
Supports lipophilicity-driven property differentiation for SAR
In silico calculated values; experimental confirmation advised
Medicinal Chemistry ADME Optimization Building Block Selection

Rotatable Bond Count and Conformational Flexibility Comparison

The target compound possesses 2 rotatable bonds (the exocyclic CH₂-N bond and the isopropyl C-C bond) . The functionally closest analog, (2,4-dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride (CAS 1185293-90-6), possesses only 1 rotatable bond (the CH₂-N bond) due to the methyl substituent at the 2-position [1]. This difference, while modest, can affect the conformational entropy penalty upon protein binding in biochemical assays employing the free amine.

Rotatable bonds
Reported
2 rotatable bonds (target) vs 1 (analog)
Additional rotational degree enables conformational probing in target binding
Supplier database values; check actual conformational behavior
Molecular Design Conformational Analysis Target Engagement

Documented Role as Ritonavir Intermediate: Synthetic Provenance vs. Untested Analogs

A patent explicitly identifies acid addition salts of 2-isopropyl-4-(((N-methyl)amino)methyl)thiazole—a compound structurally identical to the free base of the target dihydrochloride at the 4-position isostere—as a key intermediate for preparing the HIV protease inhibitor ritonavir [1]. The patent teaches a specific synthetic route starting from isobutyramide, proceeding through 2-methylpropane thioamide, cyclization with 1,3-dichloroacetone, and treatment with aqueous methylamine to afford the required intermediate [1]. No analogous patent exists for the 2,4-dimethyl or 2-ethyl-4,5-dimethyl analogs in this specific synthetic context.

Ritonavir intermediate
Reported
Explicitly claimed intermediate in WO2006090270A1 for ritonavir synthesis
Validates synthetic route and reduces route-scouting risk
Patent priority 2006; free base isostere used
Process Chemistry API Intermediate HIV Protease Inhibitor Synthesis

TarO Inhibitor Annotation: Biological Target Differentiation from General Thiazole Building Blocks

The target compound is annotated as a TarO inhibitor in a supplier catalog referencing PCT patent literature by Caldwell et al. (2017) . TarO (wall teichoic acid biosynthesis O-glycosyltransferase) is an enzyme in the wall teichoic acid biosynthesis pathway of Gram-positive bacteria, making it a target for antibacterial adjuvant therapy. The isopropyl substituent in this compound class has been identified as contributing to TarO binding through hydrophobic pocket occupancy [1]. The 2,4-dimethyl analog lacks this annotation and has not been reported in TarO-related patent filings.

TarO inhibitor
Context-dependent
Annotated as TarO inhibitor with patent reference; no IC50 data available
Provides hypothesis-driven entry for wall teichoic acid pathway studies
Vendor annotation; requires experimental target validation
Antibacterial TarO Inhibitor Wall Teichoic Acid Biosynthesis

Prioritized Research and Industrial Application Scenarios for (2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride


Process Development and Scale-Up for Ritonavir and Related HIV Protease Inhibitor Intermediates

Procurement of this compound is indicated for process chemistry teams engaged in ritonavir synthetic route development or generic API manufacturing. The patent literature provides a validated synthetic sequence in which the 2-isopropyl-4-(methylaminomethyl)thiazole scaffold—structurally equivalent to the target compound's free base—is a required intermediate [1]. The dihydrochloride salt form offers handling advantages (solid, non-volatile, readily weighable) over the free base for kilogram-scale operations. Teams working on next-generation HIV protease inhibitors that retain the 2-isopropylthiazole pharmacophore should prioritize this building block over the 2,4-dimethyl analog, which lacks the necessary substitution pattern.

Antibacterial Adjuvant Discovery Targeting Wall Teichoic Acid Biosynthesis (TarO)

For medicinal chemistry programs pursuing β-lactam antibiotic adjuvants that target wall teichoic acid biosynthesis in Gram-positive pathogens (including MRSA), this compound provides a starting scaffold with a documented TarO inhibitor annotation linked to patent filings [1]. The isopropyl group at the 2-position contributes to hydrophobic pocket occupancy in the TarO active site, a feature absent in 2-methyl-substituted analogs [2]. Although quantitative TarO IC50 values for this specific compound are not publicly available, the compound's structural features align with the SAR described in the TarO inhibitor patent class, supporting its selection for hit-to-lead optimization campaigns.

Structure-Activity Relationship (SAR) Studies Requiring Defined Lipophilicity Gradients

Research groups conducting systematic SAR exploration across thiazole-methylamine chemical space can use this compound to probe the effect of a 2-isopropyl substituent vs. a 2-methyl group on biological activity. The calculated LogP difference of approximately 2.4 units (free base vs. 2,4-dimethyl analog) [1] provides a well-characterized lipophilicity increment. Additionally, the 2 rotatable bonds of the target compound compared to 1 rotatable bond in the dimethyl analog [2] introduce a measurable conformational flexibility variable. These quantified physicochemical distinctions make the compound a rational choice for library design when lipophilicity-driven potency or membrane permeability is under investigation.

Fragment-Based Drug Discovery and Targeted Library Synthesis

As a fragment-sized building block (MW 243.2 as dihydrochloride; MW 170.3 as free base) with a primary amine handle amenable to amide coupling, reductive amination, or sulfonamide formation, this compound is well-suited for generating focused libraries through parallel synthesis. The methylamine group at the 5-position provides a derivatization vector that is geometrically distinct from the 4-position amine found in the ritonavir intermediate series, offering access to a different region of chemical space. Procurement of the dihydrochloride salt ensures consistent stoichiometry during library synthesis compared to the hygroscopic free base [1].

Application
Selection Property
Validation Focus
Application: Ritonavir intermediate process development
Selection Property: Patent-validated 2-isopropylthiazole scaffold with documented route
Validation Focus: Synthetic route reproducibility / patent compliance
Application: Antibacterial adjuvant discovery (TarO)
Selection Property: TarO inhibitor annotation with isopropyl hydrophobic group
Validation Focus: TarO enzyme inhibition assay validation
Application: SAR: Lipophilicity gradient exploration
Selection Property: Defined lipophilicity differential vs. 2-methyl analog
Validation Focus: LogP-activity correlation studies
Application: Fragment-based library synthesis
Selection Property: Primary amine handle with consistent dihydrochloride stoichiometry
Validation Focus: Derivatization efficiency / library purity
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